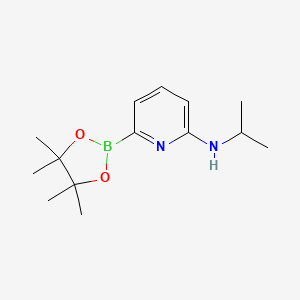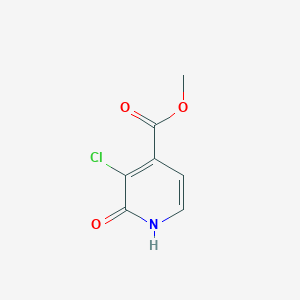
Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a chlorine atom at the third position, a keto group at the second position, and a methyl ester group at the fourth position of the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2,4-dione with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed
Substitution: Formation of 3-amino-2-oxo-1,2-dihydropyridine-4-carboxylate.
Reduction: Formation of 3-chloro-2-hydroxy-1,2-dihydropyridine-4-carboxylate.
Oxidation: Formation of more oxidized pyridine derivatives.
Scientific Research Applications
Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, depending on its structural modifications. The presence of the chlorine atom and the keto group allows it to form strong interactions with active sites of enzymes, thereby affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-2-oxo-1,2-dihydropyridine-5-carboxylate: Similar structure but with the carboxylate group at the fifth position.
Methyl 3-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate: Bromine atom instead of chlorine.
Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxamide: Amide group instead of ester.
Uniqueness
Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the third position and the keto group at the second position makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H6ClNO3 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl 3-chloro-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-9-6(10)5(4)8/h2-3H,1H3,(H,9,10) |
InChI Key |
CVXVCTIWDHOAOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


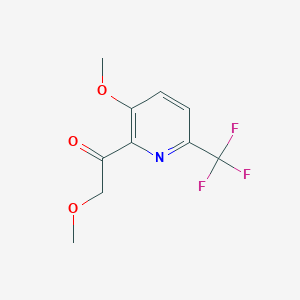
![2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde](/img/structure/B11754806.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11754813.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine](/img/structure/B11754815.png)
![(S)-3,3-Dimethyl-1,7A-dihydro-3H,5H-pyrrolo[1,2-C]oxazol-5-one](/img/structure/B11754822.png)
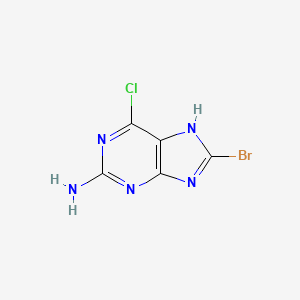
![2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B11754856.png)
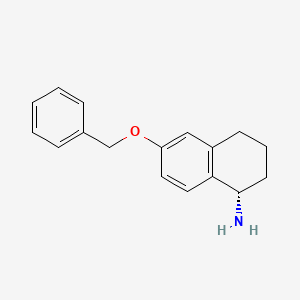
![7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B11754862.png)
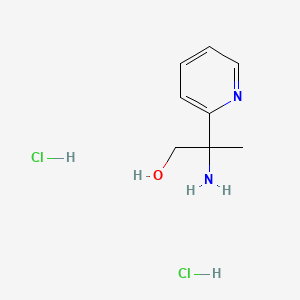
![2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11754870.png)
![2,7-Diaminobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11754874.png)
